YM758

Description

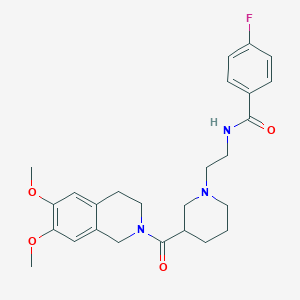

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKUSHZNSYRKK-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040110 | |

| Record name | YM 758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312752-85-5 | |

| Record name | YM-758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-758 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Pharmacology of YM-758

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If). The If current is a key determinant of cardiac pacemaker activity in the sinoatrial node, playing a crucial role in the regulation of heart rate. By selectively inhibiting this current, YM-758 reduces heart rate without significantly affecting other cardiovascular parameters such as blood pressure or myocardial contractility. This targeted mechanism of action makes YM-758 a promising therapeutic agent for cardiovascular conditions where heart rate reduction is beneficial, such as stable angina and certain types of heart failure. This technical guide provides a comprehensive overview of the pharmacology of YM-758, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental methodologies.

Core Pharmacology

Mechanism of Action

YM-758 exerts its pharmacological effect by directly binding to and inhibiting HCN channels, the molecular correlate of the If current. This inhibition is selective and concentration-dependent. The If current is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane at the end of an action potential in sinoatrial node cells. This inward current initiates the diastolic depolarization phase, thereby controlling the rate of spontaneous firing of pacemaker cells and, consequently, the heart rate. By inhibiting the If current, YM-758 slows the rate of diastolic depolarization, leading to a reduction in heart rate.

Signaling Pathway of the Funny Current (If)

The If current is primarily mediated by HCN4 channels in the sinoatrial node. The activity of these channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which directly binds to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN channel, shifting its activation to more positive voltages and increasing the heart rate. Parasympathetic stimulation has the opposite effect. YM-758's inhibition of the If current effectively counteracts these chronotropic influences.

Caption: Signaling pathway of the If current and the inhibitory action of YM-758.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological data for YM-758.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Value | Species/System | Reference |

| EC30 (Spontaneous Beat Rate Inhibition) | 70.4 ng/mL | Guinea Pig (Isolated Right Atria) | [1] |

| ECe50 (Heart Rate Reduction) | 6.0 ng/mL | Dog (Tachycardia-induced model, in vivo) | [1] |

Table 2: In Vitro Metabolism and CYP Inhibition

| Parameter | Value (µM) | Substrate/Enzyme | Reference |

| Ki (Inhibition of AS2036313-00 formation) | 140 | Quinidine (CYP2D6) | [2] |

| Ki (Inhibition of YM-394111/YM-394112 formation) | 0.24 | Ketoconazole (CYP3A4) | [2] |

| Ki (YM-758 inhibition) | 59 - 340 | Midazolam, Nifedipine, Metoprolol | [2] |

Table 3: Pharmacokinetic Parameters

| Parameter | Rat | Dog | Human | Reference |

| Elimination Half-life (t1/2) | 1.14 - 1.16 h | 1.10 - 1.30 h | - | [1] |

| Total Body Clearance (CLtot) | 5.71 - 7.27 L/h/kg | 1.75 - 1.90 L/h/kg | - | [1] |

| Absolute Bioavailability | 7.5% - 16.6% | 16.1% - 22.0% | - | [1] |

| Plasma Protein Binding | - | Saturated | Saturated (α1-acid glycoprotein) | [1] |

| Blood-to-Plasma Partition Coefficient | 1.36 - 1.42 | 0.95 - 1.15 | 0.71 - 0.85 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

In Vitro Measurement of If Current (Whole-Cell Patch Clamp)

This protocol describes the general procedure for measuring the If current in isolated sinoatrial node cells.

Caption: Experimental workflow for measuring If current inhibition using patch clamp.

1. Cell Isolation:

-

Sinoatrial node tissue is dissected from the hearts of appropriate animal models (e.g., rabbits, guinea pigs).

-

The tissue is enzymatically digested using a solution containing collagenase and protease to isolate individual pacemaker cells.

2. Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 GTP, 10 HEPES; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The If current is elicited by a series of hyperpolarizing voltage steps (e.g., from a holding potential of -40 mV to -120 mV in 10 mV increments for 2-3 seconds).

-

YM-758 is applied to the bath solution at increasing concentrations to determine its inhibitory effect on the If current amplitude.

In Vivo Assessment of Cardiovascular Effects in Animal Models

This protocol outlines a general procedure for evaluating the in vivo effects of YM-758 on cardiovascular parameters.

Caption: Experimental workflow for in vivo cardiovascular assessment of YM-758.

1. Animal Model:

-

Anesthetized or conscious telemetered animals (e.g., beagle dogs, Sprague-Dawley rats) are used.

-

For specific disease models, conditions like tachycardia can be induced.[1]

2. Drug Administration:

-

YM-758 is administered intravenously or orally at escalating doses.

3. Cardiovascular Monitoring:

-

Heart rate is continuously monitored using electrocardiography (ECG).

-

Arterial blood pressure is measured via a catheterized artery.

-

Other parameters such as cardiac output and contractility can also be assessed.

4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

Blood samples are collected at various time points to determine the plasma concentration of YM-758.

-

The relationship between drug concentration and the observed pharmacological effect (e.g., heart rate reduction) is analyzed to determine parameters like EC50.

Metabolism

In vitro studies using human liver microsomes have shown that YM-758 is metabolized into two major metabolites, AS2036313-00 and YM-394111 or YM-394112.[2] The formation of these metabolites is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, respectively.[2] In vivo metabolic profiling in various animal species and humans indicates that the main metabolic pathways are oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[3]

Drug Interaction Potential

YM-758 has a low potential for clinically significant drug-drug interactions as an inhibitor of CYP enzymes. The Ki values for the inhibition of midazolam, nifedipine, and metoprolol metabolism were significantly higher than the expected clinical plasma concentrations of YM-758.[2] However, co-administration with strong inhibitors of CYP2D6 (e.g., quinidine) or CYP3A4 (e.g., ketoconazole) may affect the metabolism of YM-758.[2] YM-758 showed negligible potential for the induction of CYP1A2 and only slight induction of CYP3A4 at concentrations much higher than those observed in human plasma.[2]

Conclusion

YM-758 is a potent and selective inhibitor of the If current with a clear mechanism of action for heart rate reduction. Its pharmacokinetic and metabolic profiles have been characterized, suggesting a predictable clinical behavior. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of YM-758 as a therapeutic agent for cardiovascular diseases. Future studies should focus on elucidating the precise IC50 for If inhibition and expanding the in vivo efficacy data in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the inhibitory and induction potential of this compound, a novel If channel inhibitor, for human P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Metabolite Profile of this compound, a Novel If Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-758: A Technical Overview of a Novel If Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule compound identified as a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel.[1] This channel plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. By selectively inhibiting the If current, YM-758 reduces the heart rate without affecting other cardiovascular parameters such as myocardial contractility or blood pressure. This targeted mechanism of action suggests its potential as a therapeutic agent for cardiovascular conditions where heart rate reduction is beneficial, such as stable angina pectoris and certain types of heart failure. This document provides a comprehensive technical overview of the available preclinical data on YM-758.

Chemical Identity

-

Compound Name: YM-758

-

Chemical Name: (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate

-

Class: If Channel Inhibitor

Mechanism of Action

YM-758 exerts its pharmacological effect by selectively blocking the If current in the sinoatrial node. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. By inhibiting this current, YM-758 slows the rate of diastolic depolarization, leading to a decrease in the firing rate of the sinoatrial node and consequently, a reduction in heart rate.[1] This heart rate reduction decreases myocardial oxygen demand, which is the primary mechanism for its potential anti-anginal effects.

Pharmacokinetics

Absorption and Distribution

YM-758 is well-absorbed from the gastrointestinal tract, with the exception of the stomach.[2] Following oral administration in rats, the compound is extensively metabolized, with the unchanged drug accounting for 17.7% of the total radioactivity in plasma within the first hour.[2] YM-758 distributes widely into tissues, with radioactivity concentrations in most tissues being higher than in plasma.[2] In pregnant rats, the fetal-to-plasma concentration ratio of radioactivity was below 1.0, suggesting limited placental transfer, which may be due to efflux mediated by the P-glycoprotein (MDR1) transporter, for which YM-758 is a substrate.[3] Conversely, the concentration of radioactivity in the milk of lactating rats was significantly higher than in plasma, with milk-to-plasma ratios of 7.2 and 11.0 at 1 and 4 hours post-administration, respectively.[3]

Metabolism

The metabolism of YM-758 has been investigated in several species, including mice, rats, rabbits, dogs, monkeys, and humans, with no significant species-specific differences observed. The primary metabolic pathways are:

-

Oxidation

-

Hydration

-

O-demethylation

-

Conjugation (sulfate or glucuronide)[1]

In vitro studies using human liver microsomes have identified Cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4 as the major enzymes responsible for the formation of its two primary metabolites.[4]

Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog |

| Elimination Half-life (t1/2) | 1.14 - 1.16 h | 1.10 - 1.30 h |

| Total Body Clearance (CLtot) | 5.71 - 7.27 L/h/kg | 1.75 - 1.90 L/h/kg |

| Blood-to-Plasma Partition Coefficient | 1.36 - 1.42 | 0.95 - 1.15 |

Data compiled from a study investigating the pharmacokinetics after single intravenous and oral dosing.[2]

Drug-Drug Interaction Potential

The potential for YM-758 to be involved in drug-drug interactions has been assessed in vitro.

CYP450 Inhibition

YM-758 demonstrated a potential to inhibit the metabolism of drugs that are substrates of CYP2D6 and CYP3A4. The inhibitory constants (Ki) for the metabolism of probe substrates are summarized below.

| CYP Isozyme | Probe Substrate | Ki of YM-758 (µM) |

| CYP3A4 | Midazolam | 59 - 340 |

| CYP3A4 | Nifedipine | 59 - 340 |

| CYP2D6 | Metoprolol | 59 - 340 |

Data from in vitro studies with human liver microsomes.[4]

The metabolism of YM-758 itself can be inhibited by potent inhibitors of CYP2D6 and CYP3A4.

| CYP Inhibitor | Ki (µM) for YM-758 Metabolism |

| Quinidine (CYP2D6 inhibitor) | 140 |

| Ketoconazole (CYP3A4 inhibitor) | 0.24 |

Data from in vitro studies with human liver microsomes.[4]

CYP450 Induction

In studies with human hepatocytes, exposure to 10 µM YM-758 did not induce the microsomal activity or mRNA levels of CYP1A2. A slight induction of CYP3A4 was observed at this concentration, which was noted to be significantly higher than expected human plasma concentrations, suggesting a negligible induction potential in a clinical setting.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on YM-758 are not publicly available. The following are high-level descriptions of the methodologies used in the cited preclinical studies.

In Vitro Metabolism and CYP450 Inhibition Assay

-

Objective: To identify the metabolic pathways of YM-758 and its potential to inhibit or induce major CYP450 enzymes.

-

Methodology:

-

Metabolite Identification: YM-758 was incubated with pooled human liver microsomes and recombinant human CYP enzymes. The resulting metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).

-

CYP Inhibition (Ki determination): YM-758 was co-incubated with human liver microsomes and specific probe substrates for various CYP isozymes (e.g., midazolam for CYP3A4, metoprolol for CYP2D6). The formation of the substrate's metabolite was measured at various concentrations of YM-758 to determine the inhibitory constant (Ki).

-

CYP Induction: Freshly isolated human hepatocytes were exposed to YM-758 for a specified period. The induction of CYP enzymes was assessed by measuring the microsomal enzyme activity and the corresponding mRNA levels.

-

Tissue Distribution Study in Rats

-

Objective: To determine the distribution of YM-758 and its metabolites in various tissues.

-

Methodology:

-

Radiolabeling: YM-758 was radiolabeled with Carbon-14 (14C-YM-758).

-

Administration: A single oral dose of 14C-YM-758 was administered to pregnant and lactating rats.

-

Sample Collection: At various time points, blood, plasma, and a wide range of tissues were collected. For lactating rats, milk samples were also collected.

-

Quantification: The concentration of radioactivity in the collected samples was determined using quantitative whole-body autoradioluminography and liquid scintillation counting. Tissue-to-plasma concentration ratios were then calculated.

-

Visualizations

Caption: Proposed metabolic pathway of YM-758.

References

- 1. Investigation of Metabolite Profile of this compound, a Novel If Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tissue distribution of this compound, a novel If channel inhibitor, in pregnant and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the inhibitory and induction potential of this compound, a novel If channel inhibitor, for human P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YM-758: A Novel Bradycardic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the cardiac pacemaker "funny" current (If). This current is crucial in regulating heart rate, and its inhibition offers a targeted therapeutic approach for cardiovascular diseases such as stable angina and atrial fibrillation. YM-758, chemically identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, has demonstrated significant bradycardic effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of YM-758, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

The regulation of heart rate is a critical aspect of cardiovascular physiology. The sinoatrial node, the heart's natural pacemaker, is governed by the If current, which is carried by HCN channels.[1] Unlike other ion channels involved in cardiac action potentials, the If current is activated upon hyperpolarization, contributing to the diastolic depolarization phase and thus setting the rhythm of the heart.[2] Selective inhibition of this current presents an attractive therapeutic strategy for lowering heart rate without the negative inotropic effects associated with other bradycardic agents like beta-blockers and calcium channel blockers.[3]

YM-758 emerged from discovery efforts to identify potent and selective If inhibitors. Its chemical structure, featuring a substituted tetrahydroisoquinoline moiety linked to a piperidinoethyl-fluorobenzamide group, was optimized for high affinity and specificity for the HCN channel. This document details the scientific journey of YM-758, from its conceptualization to its preclinical evaluation.

Discovery and Mechanism of Action

The discovery of YM-758 was rooted in the strategic design of molecules capable of selectively interacting with the If channel. The core pharmacophore, the tetrahydroisoquinoline scaffold, is a common motif in cardiovascular drug discovery. The specific substitutions on this core were systematically varied to optimize potency and pharmacokinetic properties.

YM-758 exerts its pharmacological effect by directly binding to and inhibiting the If channel in the sinoatrial node.[1] This inhibition slows the rate of diastolic depolarization, leading to a reduction in heart rate. The selectivity of YM-758 for the If channel over other cardiac ion channels is a key feature, minimizing off-target effects and contributing to a favorable safety profile in preclinical models.

Signaling Pathway

The following diagram illustrates the role of the If current in cardiac pacemaker cells and the mechanism of action of YM-758.

Synthesis of YM-758

The chemical synthesis of YM-758 involves a multi-step process. An improved, large-scale synthesis has been developed to increase the overall yield and facilitate its production for further studies. A key intermediate in this optimized route is 2-(4-fluorophenyl)-4,5-dihydrooxazole. This process has significantly improved the overall yield to 49%, a substantial increase from the 14-34% of earlier methods.

Synthetic Scheme Overview

The general synthetic approach is outlined below. This scheme highlights the key bond-forming reactions and the introduction of the chiral center.

Detailed Experimental Protocol for Large-Scale Synthesis (Conceptual)

While the specific, step-by-step proprietary details of the large-scale synthesis are not fully disclosed in the public domain, the following represents a conceptual protocol based on the known key intermediate and common organic chemistry practices.

Step 1: Synthesis of 2-(4-fluorophenyl)-4,5-dihydrooxazole

This key intermediate can be synthesized from 4-fluorobenzonitrile and ethanolamine in the presence of a suitable catalyst, followed by cyclization.

Step 2: Synthesis of the Chiral Amine Side Chain

This would involve the synthesis of the (R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidine moiety. This likely involves the acylation of a chiral piperidine derivative with a protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor.

Step 3: Ring-Opening N-Alkylation and Coupling

The chiral amine intermediate is reacted with 2-(4-fluorophenyl)-4,5-dihydrooxazole under acidic conditions to achieve ring-opening and N-alkylation. This is a crucial step that avoids the use of unstable intermediates.

Step 4: Final Deprotection and Salt Formation

Any protecting groups used in the synthesis are removed, and the final compound is isolated. For pharmaceutical use, it is often converted to a stable salt, such as the monophosphate salt.

Preclinical Pharmacology

The preclinical evaluation of YM-758 has provided significant data on its pharmacodynamic and pharmacokinetic properties.

In Vitro Pharmacology

Table 1: In Vitro Potency and Selectivity of YM-758

| Target | Assay Type | Species | IC50 / Ki | Reference |

| If Channel | Electrophysiology | Guinea Pig | Data not available in searched literature | - |

| CYP2D6 | Inhibition | Human | Ki = 140 µM | [4] |

| CYP3A4 | Inhibition | Human | Ki = 0.24 µM (for YM-758 metabolism) | [4] |

Note: Specific IC50 data for If channel inhibition was not found in the provided search results. This is a critical data point for a complete profile.

In Vivo Pharmacology

In vivo studies in anesthetized rats have demonstrated the potent bradycardic activity of YM-758.

Table 2: In Vivo Pharmacodynamic Effects of YM-758 in Rats

| Dose | Route of Administration | Effect on Heart Rate | Effect on Mean Blood Pressure | Reference |

| Specific doses not available | Intravenous | Potent bradycardic activity | Minimal influence | - |

| Specific doses not available | Oral | Increased potency and prolonged duration of action compared to Zatebradine | Minimal influence | - |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) of YM-758.

Table 3: Pharmacokinetic Parameters of YM-758 in Preclinical Species

| Species | Route | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Rat | IV | 1.14 - 1.16 | 5.71 - 7.27 | Data not available | - |

| Dog | IV | 1.10 - 1.30 | 1.75 - 1.90 | Data not available | - |

Metabolism

In vitro and in vivo studies have elucidated the metabolic pathways of YM-758. The primary routes of metabolism are oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. The major cytochrome P450 enzymes involved in its metabolism are CYP2D6 and CYP3A4.[4]

References

- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the If selective channel inhibitor ivabradine in the treatment of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ivabradine -- the first selective sinus node I(f) channel inhibitor in the treatment of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6897308B1 - Process for the preparation of anti-psychotic 3-[2-[-4-(6-fluoro-1,2-benziosoxazol-3-yl)-1-piperidinyl] ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Target of YM-758

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-758 is a novel small molecule inhibitor that has been identified as a potent blocker of the "funny" current (If), which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These channels are crucial for the generation of rhythmic activity in both cardiac and neuronal tissues. This technical guide provides a comprehensive overview of the biological target of YM-758, including its mechanism of action, the associated signaling pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of YM-758 and other HCN channel modulators.

Core Biological Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

The primary biological target of YM-758 is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These ion channels are unique in their dual activation by both voltage hyperpolarization and intracellular cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).

Key characteristics of HCN channels include:

-

Pacemaker Activity: HCN channels are often referred to as "pacemaker channels" due to their critical role in initiating and regulating the spontaneous electrical activity of sinoatrial node cells in the heart and certain neurons in the brain.

-

"Funny" Current (If): The ionic current conducted by HCN channels is known as the "funny" current (If) or Ih in neurons. This inward current, carried predominantly by Na+ and K+ ions, activates upon hyperpolarization of the cell membrane, a feature that is unusual among voltage-gated ion channels.

-

Isoforms: Four isoforms of HCN channels have been identified in mammals (HCN1, HCN2, HCN3, and HCN4), each with distinct expression patterns and biophysical properties.

-

Modulation: The activity of HCN channels is modulated by the direct binding of cAMP to a cyclic nucleotide-binding domain (CNBD) in the C-terminus of the channel protein. This binding facilitates channel opening.

Mechanism of Action of YM-758

YM-758 acts as a blocker of HCN channels, thereby inhibiting the If current. This inhibitory action leads to a reduction in the spontaneous firing rate of pacemaker cells. By selectively targeting HCN channels, YM-758 can decrease heart rate without significantly affecting other cardiovascular parameters, making it a compound of interest for conditions such as angina and atrial fibrillation.[1]

Quantitative Data

| Parameter | Value | Context | Reference |

| Ki for Midazolam Metabolism | 59 - 340 µM | Inhibition of CYP3A4-mediated metabolism | [3] |

| Ki for Nifedipine Metabolism | 59 - 340 µM | Inhibition of CYP3A4-mediated metabolism | [3] |

| Ki for Metoprolol Metabolism | 59 - 340 µM | Inhibition of CYP2D6-mediated metabolism | [3] |

Note: The provided Ki values relate to the off-target effects of YM-758 on cytochrome P450 enzymes and are significantly higher than the expected therapeutic concentrations, suggesting a low potential for drug-drug interactions via this mechanism.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway of HCN channels and the proposed point of intervention for YM-758.

Caption: HCN channel activation by hyperpolarization and cAMP, and inhibition by YM-758.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the inhibitory effect of YM-758 on HCN channels.

Electrophysiological Recording of If Current in Sinoatrial Node Cells

Objective: To measure the concentration-dependent inhibition of the "funny" current (If) by YM-758 in isolated sinoatrial node (SAN) myocytes using the whole-cell patch-clamp technique.

Materials:

-

Cell Isolation:

-

Adult male rabbit (or other suitable model)

-

Collagenase type II

-

Protease type XIV

-

Bovine serum albumin (BSA)

-

Low-Ca2+ Tyrode's solution

-

Kraft-Brühe (KB) solution

-

-

Patch-Clamp Electrophysiology:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Micromanipulator

-

Perfusion system

-

External solution (Tyrode's solution containing BaCl2 and MnCl2 to block other currents)

-

Internal solution (pipette solution) containing K-aspartate and other necessary components.

-

YM-758 stock solution (in DMSO) and serial dilutions.

-

Methodology:

-

Isolation of Sinoatrial Node Myocytes:

-

Euthanize the rabbit in accordance with institutional guidelines.

-

Rapidly excise the heart and isolate the sinoatrial node region.

-

Cut the tissue into small strips and incubate in a low-Ca2+ Tyrode's solution containing collagenase, protease, and BSA at 37°C.

-

Gently triturate the tissue to release single myocytes.

-

Store the isolated cells in KB solution at 4°C until use.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer an aliquot of isolated SAN myocytes to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the patch pipette and a single myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -40 mV.

-

-

If Current Measurement:

-

Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) to elicit the If current.

-

Record the current traces.

-

-

Application of YM-758:

-

Establish a stable baseline recording of the If current.

-

Perfuse the cell with increasing concentrations of YM-758 (e.g., 0.01, 0.1, 1, 10, 100 µM) in the external solution.

-

Allow sufficient time for the drug effect to reach a steady state at each concentration.

-

Record the If current at each concentration of YM-758.

-

-

Data Analysis:

-

Measure the amplitude of the If current at the end of the hyperpolarizing pulse for each voltage step in the absence and presence of YM-758.

-

Construct a concentration-response curve by plotting the percentage inhibition of the If current as a function of the YM-758 concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Experimental Workflow Diagram

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the inhibitory and induction potential of this compound, a novel If channel inhibitor, for human P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of YM-758: A Technical Guide for Researchers

An In-depth Analysis of a Novel Bradycardic Agent

YM-758, chemically known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of YM-758, its mechanism of action, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Structure and Pharmacophore

The chemical structure of YM-758 is characterized by three key moieties: a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group, a piperidine linker, and a 4-fluorobenzamide tail. The intricate interplay of these components is crucial for its inhibitory activity on HCN channels.

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR table with a wide range of analogs and their corresponding IC50 values is not publicly available in the current literature, the metabolic profile of YM-758 provides valuable insights into the SAR of this chemical series. The major metabolites, identified in human plasma, urine, and feces, exhibit structural modifications at key positions, and their pharmacological activity, or lack thereof, helps to delineate the critical features for potent If inhibition.

| Compound/Metabolite | Chemical Name/Modification | Apparent Effect on Activity |

| YM-758 | (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide | Potent If Inhibitor |

| YM-252124 | 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline | Likely reduced activity due to the absence of the N-ethyl-4-fluorobenzamide moiety. |

| YM-394111 / YM-394112 | Metabolites formed via CYP3A4-mediated metabolism. | Specific structural details and activity are not fully elucidated in the available literature. |

| AS2036313-00 | Metabolite formed via CYP2D6-mediated metabolism. | Specific structural details and activity are not fully elucidated in the available literature. |

| YM-234903 | Minor metabolite. | Specific structural details and activity are not fully elucidated in the available literature. |

Note: The precise inhibitory activities of the metabolites are not detailed in the reviewed literature, and the "Apparent Effect on Activity" is inferred based on the structural modifications.

Mechanism of Action: Targeting the HCN Channel

YM-758 exerts its bradycardic effect by directly blocking the HCN channels in the sinoatrial node. These channels are crucial for the initiation of the cardiac action potential. By inhibiting the If current, YM-758 slows the rate of diastolic depolarization, thereby reducing the heart rate.

Figure 1. Simplified signaling pathway of YM-758's mechanism of action.

Experimental Protocols

The evaluation of YM-758 and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Technique

Objective: To measure the inhibitory effect of YM-758 on the If current in isolated sinoatrial node cells or heterologous expression systems (e.g., HEK293 cells) expressing HCN channels.

Methodology:

-

Cell Preparation: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) or use a cell line stably expressing the desired HCN channel isoform.

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 2 MgATP, 0.1 GTP, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.

-

External Solution: The external solution (Tyrode's solution) typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a level where HCN channels are typically closed (e.g., -40 mV).

-

Apply hyperpolarizing voltage steps to activate the If current (e.g., to -120 mV for 1-2 seconds).

-

Record the resulting inward current.

-

-

Drug Application: Perfuse the external solution containing various concentrations of YM-758 over the cell.

-

Data Analysis: Measure the amplitude of the If current before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value.

Figure 2. Experimental workflow for in vitro electrophysiology.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the relationship between the plasma concentration of YM-758 and its heart rate-lowering effect in a relevant animal model.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as beagle dogs, which have a cardiovascular system that is pharmacologically responsive to HCN channel inhibitors.

-

Drug Administration: Administer YM-758 intravenously or orally at various doses.

-

Blood Sampling: Collect blood samples at predetermined time points.

-

Plasma Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of YM-758.

-

Heart Rate Monitoring: Continuously monitor the heart rate using telemetry or other appropriate methods.

-

PK/PD Modeling: Correlate the plasma concentration of YM-758 with the observed reduction in heart rate to establish the PK/PD relationship and determine key parameters such as the EC50.

Conclusion

YM-758 represents a significant advancement in the development of selective bradycardic agents. Its unique chemical structure and potent inhibition of the If current have made it a valuable tool for cardiovascular research. While detailed SAR data on a broad range of analogs remains limited in the public domain, the analysis of its metabolic fate provides crucial insights for the design of future HCN channel inhibitors. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this important class of therapeutic agents. Further research focusing on the synthesis and evaluation of novel analogs is warranted to fully elucidate the SAR of this promising scaffold and to develop next-generation bradycardic drugs with improved efficacy and safety profiles.

YM-758: A Technical Guide to its Chemical Properties and In Vitro/In Vivo Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of YM-758, a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" (If) current. This document details the compound's mechanism of action, provides a summary of its chemical characteristics, and outlines key experimental protocols for its evaluation.

Core Chemical Properties of YM-758

YM-758, chemically known as (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a complex small molecule designed for cardiovascular research. Due to the limited availability of a dedicated public database entry for the complete molecule, the following properties have been calculated based on its full chemical structure.

| Property | Value | Source |

| Full Chemical Name | (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate | [1] |

| Molecular Formula | C26H34FN3O4 · H3PO4 | Calculated |

| Molecular Weight | 581.55 g/mol | Calculated |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC.OP(=O)(O)O | Calculated |

| Solubility | Data not publicly available. Expected to have some aqueous solubility due to the phosphate salt form. | |

| pKa | Data not publicly available. | |

| LogP | Data not publicly available. |

Mechanism of Action: If Channel Inhibition

YM-758 exerts its pharmacological effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The If current, carried by HCN channels (primarily the HCN4 isoform in the heart), is a key determinant of the diastolic depolarization slope and, consequently, plays a crucial role in regulating heart rate.

By binding to and blocking the HCN channels, YM-758 reduces the influx of positive ions during diastole. This action slows the rate of spontaneous depolarization in SA node cells, leading to a dose-dependent reduction in heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize If channel inhibitors like YM-758. Specific parameters may require optimization for individual experimental setups.

In Vitro Electrophysiology: Patch-Clamp Analysis of HCN Channels

This protocol describes the whole-cell patch-clamp technique to measure the effect of YM-758 on HCN channel currents expressed in a suitable cell line (e.g., HEK293 cells stably expressing human HCN4).

Methodology:

-

Cell Preparation: Culture HEK293 cells expressing the target HCN channel isoform on glass coverslips.

-

Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with KOH.

-

External Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -40 mV.

-

Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit If currents.

-

Perfuse the cells with the external solution containing various concentrations of YM-758.

-

Record the current responses at each concentration to determine the IC50 value.

-

Ex Vivo Cardiac Function: Langendorff Heart Preparation

This protocol outlines the use of an isolated perfused rodent heart model to assess the effects of YM-758 on cardiac function.

Methodology:

-

Heart Isolation: Anesthetize a rodent (e.g., rat or guinea pig) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

-

Instrumentation: Insert a balloon-tipped catheter into the left ventricle to measure left ventricular pressure (LVP). Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Drug Administration: Introduce YM-758 into the perfusate at increasing concentrations.

-

Data Acquisition: Continuously record heart rate, LVP, and other hemodynamic parameters to evaluate the dose-dependent effects of the compound.

In Vitro Metabolism: Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of YM-758 using human liver microsomes.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), YM-758 (e.g., 1 µM), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of YM-758 at each time point.

-

Data Analysis: Determine the rate of disappearance of YM-758 to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

YM-758 is a valuable research tool for investigating the role of the If current in cardiac physiology and pathophysiology. This guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its preclinical evaluation. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and to consult the primary literature for more detailed information.

References

YM-758: A Review of its Preclinical and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule that was under development as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as "funny" current (If) channels.[1] These channels are crucial in regulating pacemaker activity in both the heart and the nervous system. By inhibiting the If current, YM-758 demonstrated the potential to selectively lower heart rate, making it a candidate for the treatment of cardiovascular conditions such as stable angina and atrial fibrillation.[1][2] This technical guide provides a comprehensive review of the available scientific literature on YM-758, focusing on its mechanism of action, pharmacology, and metabolic profile. The development of YM-758 was discontinued, and as such, the publicly available data is primarily from preclinical studies.[1]

Mechanism of Action

YM-758 exerts its pharmacological effect by directly blocking HCN channels.[1] These channels are responsible for the pacemaker current (If) in the sinoatrial node of the heart, which is a key determinant of heart rate. By inhibiting this current, YM-758 causes a reduction in the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[3] This targeted action on the If current allows for heart rate reduction without significantly affecting other cardiovascular parameters such as blood pressure or myocardial contractility.[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of YM-758 has been investigated in several preclinical species, including rats and dogs, with some comparative data from human liver microsomes.

Absorption and Distribution

Following oral administration, YM-758 is absorbed, although its absolute bioavailability was reported to be relatively low in animal models.[2] Studies in pregnant and lactating rats showed that the drug is distributed to various tissues, with the highest concentrations found in the liver.[4] The tissue-to-plasma ratio of radioactivity in the fetus was below 1.0, suggesting limited placental transfer, which may be due to the activity of efflux transporters like Mdr1.[4] Conversely, the concentration of YM-758 was significantly higher in the maternal milk of lactating rats.[4]

Metabolism

In vitro studies using human liver microsomes have shown that YM-758 is metabolized by the cytochrome P450 (CYP) enzyme system. The primary enzymes involved in its metabolism are CYP2D6 and CYP3A4.[1] The main metabolic pathways are oxidation, hydration, and demethylation, which are then followed by conjugation with sulfate or glucuronide.[1]

Drug-Drug Interaction Potential

YM-758 has been evaluated for its potential to cause drug-drug interactions. The inhibitory potential of YM-758 on major CYP isoforms was assessed, and the results are summarized in the table below. The Ki values for the inhibition of midazolam, nifedipine, and metoprolol metabolism (substrates for CYP3A4 and CYP2D6) were found to be significantly higher than the expected clinical plasma concentrations of YM-758, suggesting a low potential for clinically relevant drug-drug interactions via CYP inhibition.[1] However, the metabolism of YM-758 itself can be affected by strong inhibitors of CYP2D6 and CYP3A4.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for YM-758 from preclinical studies.

Table 1: In Vitro Cytochrome P450 Inhibition

| CYP Substrate | Inhibitor | Ki (μM) | Reference |

| Midazolam (CYP3A4) | YM-758 | 59 - 340 | [1] |

| Nifedipine (CYP3A4) | YM-758 | 59 - 340 | [1] |

| Metoprolol (CYP2D6) | YM-758 | 59 - 340 | [1] |

Table 2: Pharmacokinetic Parameters in Animals

| Parameter | Rat | Dog | Reference |

| Elimination Half-life (t½) | 1.14 - 1.16 h | 1.10 - 1.30 h | [2] |

| Total Body Clearance (CLtot) | 5.71 - 7.27 L/h/kg | 1.75 - 1.90 L/h/kg | [2] |

| Absolute Bioavailability | 7.5% - 16.6% | 16.1% - 22.0% | [2] |

Table 3: Blood-to-Plasma Partition Coefficients

| Species | Coefficient | Reference |

| Rat | 1.36 - 1.42 | [2] |

| Dog | 0.95 - 1.15 | [2] |

| Human | 0.71 - 0.85 | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of YM-758 Action

The primary mechanism of action of YM-758 involves the blockade of HCN channels in the sinoatrial node, leading to a reduction in heart rate.

Caption: Mechanism of action of YM-758 in reducing heart rate.

Metabolic Pathway of YM-758

YM-758 undergoes metabolism primarily through the cytochrome P450 system in the liver.

Caption: Metabolic pathways of YM-758.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following general methodologies were likely employed.

In Vitro CYP Inhibition Assay

-

Objective: To determine the inhibitory potential of YM-758 on major human cytochrome P450 isoforms.

-

Methodology:

-

Human liver microsomes were used as the source of CYP enzymes.

-

Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, metoprolol for CYP2D6) were incubated with the microsomes in the presence of various concentrations of YM-758.

-

The formation of the specific metabolite of the probe substrate was measured using liquid chromatography-mass spectrometry (LC-MS).

-

The concentration of YM-758 that caused 50% inhibition of the enzyme activity (IC50) was determined.

-

The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Pharmacokinetic Studies in Animals

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of YM-758 in preclinical species.

-

Methodology:

-

Animal models (e.g., rats, dogs) were administered a single dose of YM-758, either intravenously or orally.

-

Blood samples were collected at various time points after dosing.

-

The concentration of YM-758 in plasma was quantified using a validated analytical method, such as LC-MS.

-

Pharmacokinetic parameters, including half-life, clearance, and bioavailability, were calculated using non-compartmental analysis.

-

For tissue distribution studies, radiolabeled YM-758 (e.g., with 14C) was administered, and the radioactivity in various tissues was measured at different time points.

-

Conclusion

YM-758 is an HCN channel blocker that showed promise as a heart rate-lowering agent for cardiovascular diseases. Preclinical studies have characterized its pharmacokinetic profile and metabolic pathways, indicating metabolism primarily by CYP2D6 and CYP3A4 with a low potential for CYP-mediated drug-drug interactions. Despite its interesting pharmacological profile, the clinical development of YM-758 was discontinued. The information presented in this guide, based on the available scientific literature, provides a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development.

References

YM-758 and Ischemic Heart Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

YM-758 is a member of the direct Factor Xa (FXa) inhibitor class of anticoagulants. While the theoretical potential for FXa inhibitors in the management of ischemic heart disease (IHD) is significant due to the central role of thrombosis in its pathophysiology, a comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific preclinical or clinical research investigating the application of YM-758 for this indication.

This technical guide, intended for researchers, scientists, and drug development professionals, will therefore focus on the established role of Factor Xa in the pathophysiology of ischemic heart disease and the theoretical mechanism of action of YM-758. Due to the lack of specific data for YM-758 in IHD, this document will detail generalized experimental protocols for evaluating novel anticoagulants in this setting and present the core signaling pathways involved in thrombosis and inflammation during myocardial ischemia and reperfusion. This guide aims to provide a foundational framework for the potential investigation of YM-758 or similar compounds in the context of ischemic heart disease.

Introduction: The Role of Factor Xa in Ischemic Heart Disease

Ischemic heart disease, encompassing conditions such as myocardial infarction and unstable angina, is primarily driven by the formation of occlusive thrombi within the coronary arteries. This process, initiated by the rupture of an atherosclerotic plaque, leads to the activation of the coagulation cascade.

Factor Xa holds a pivotal position in this cascade, acting as the convergence point for both the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the key enzyme responsible for fibrin clot formation. Therefore, direct inhibition of FXa represents a highly targeted and potentially effective therapeutic strategy to prevent and treat the thrombotic events underlying IHD.

YM-758: A Direct Factor Xa Inhibitor

YM-758 is a potent and selective direct inhibitor of Factor Xa. By binding to the active site of FXa, it effectively blocks its enzymatic activity, thereby preventing the downstream generation of thrombin and subsequent fibrin formation. This mechanism of action is independent of antithrombin III, distinguishing it from indirect inhibitors like heparin.

While the pharmacokinetics and pharmacodynamics of YM-758 have been characterized in the context of venous thromboembolism, specific data relating to its behavior in the milieu of acute coronary syndromes and myocardial reperfusion injury is not currently available in the public domain.

Theoretical Signaling Pathways for YM-758 in Ischemic Heart Disease

The potential therapeutic effects of YM-758 in ischemic heart disease are hypothesized to extend beyond its primary anticoagulant action. Thrombin, the product of FXa activity, is a potent activator of platelets and inflammatory pathways, both of which contribute significantly to the pathophysiology of myocardial ischemia-reperfusion injury. By inhibiting thrombin generation, YM-758 could theoretically modulate these detrimental processes.

Coagulation Cascade and Fibrin Formation

The central mechanism of YM-758 involves the direct inhibition of Factor Xa, thereby disrupting the final common pathway of the coagulation cascade.

Caption: YM-758 directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

Attenuation of Inflammatory Pathways

Thrombin is known to activate Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and inflammatory cells. This activation triggers pro-inflammatory signaling cascades. By reducing thrombin levels, YM-758 could indirectly suppress these inflammatory responses that exacerbate myocardial injury.

Caption: YM-758 may indirectly reduce inflammation by inhibiting thrombin generation.

Generalized Experimental Protocols for Evaluating Novel Anticoagulants in Ischemic Heart Disease Models

In the absence of specific protocols for YM-758, this section outlines standard methodologies used to assess the efficacy and safety of anticoagulant and anti-inflammatory agents in preclinical models of myocardial infarction.

In Vivo Model of Myocardial Ischemia-Reperfusion

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 2% for maintenance).

-

Surgical Procedure:

-

The rat is orally intubated and ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

-

Ischemia is maintained for a defined period (e.g., 30-45 minutes).

-

The ligature is released to allow for reperfusion (e.g., 2-24 hours).

-

-

Drug Administration: The investigational drug (e.g., YM-758) or vehicle is administered intravenously or orally at a predetermined time before or during ischemia or at the onset of reperfusion.

-

Outcome Measures:

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk (AAR) is delineated by perfusing the aorta with Evans blue dye, and the infarct size is determined by incubating heart slices in 2,3,5-triphenyltetrazolium chloride (TTC). Infarct size is expressed as a percentage of the AAR.

-

Cardiac Function: Echocardiography can be performed at baseline and at the end of the experiment to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.

-

Biomarkers: Blood samples can be collected to measure cardiac troponins (cTnI, cTnT) as markers of myocardial injury, and inflammatory cytokines (e.g., TNF-α, IL-6) to assess the inflammatory response.

-

Caption: A generalized workflow for in vivo evaluation of cardioprotective agents.

Data Presentation: Hypothetical Data Tables

As no quantitative data for YM-758 in ischemic heart disease is available, the following tables are presented as templates for how such data would be structured for clear comparison.

Table 1: Hypothetical Effect of YM-758 on Infarct Size in a Rat Model of Myocardial Ischemia-Reperfusion

| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |

| Vehicle Control | 10 | 45.2 ± 3.1 | 55.8 ± 4.5 |

| YM-758 (Low Dose) | 10 | 44.8 ± 2.9 | 42.1 ± 3.8* |

| YM-758 (High Dose) | 10 | 45.5 ± 3.5 | 30.5 ± 3.2** |

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control.

Table 2: Hypothetical Effect of YM-758 on Cardiac Function Following Myocardial Infarction

| Treatment Group | N | Baseline LVEF (%) | Post-MI LVEF (%) | Change in LVEF (%) |

| Vehicle Control | 10 | 75.3 ± 2.5 | 35.1 ± 3.1 | -40.2 ± 2.8 |

| YM-758 | 10 | 76.1 ± 2.2 | 48.9 ± 2.9 | -27.2 ± 2.5 |

*Data are presented as mean ± SEM. LVEF: Left Ventricular Ejection Fraction; MI: Myocardial Infarction. p < 0.05 vs. Vehicle Control.

Conclusion and Future Directions

While YM-758, as a direct Factor Xa inhibitor, holds theoretical promise for the treatment of ischemic heart disease, there is a clear and significant gap in the scientific literature regarding its specific evaluation for this indication. The information presented in this guide on the role of Factor Xa, potential signaling pathways, and generalized experimental protocols provides a robust framework for initiating such investigations.

Future preclinical research should focus on evaluating the efficacy of YM-758 in well-established animal models of myocardial infarction, with a focus on quantifying its effects on infarct size, cardiac function, and key inflammatory and thrombotic biomarkers. Such studies are a prerequisite to any potential clinical development of YM-758 for the management of ischemic heart disease. Researchers are encouraged to utilize the outlined experimental designs as a starting point for their investigations into this and other novel anticoagulant therapies.

YM-758: A Technical Overview of a Discontinued HCN Channel Inhibitor for Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule that was under development by Astellas Pharma, Inc. as a potential treatment for cardiovascular diseases, including stable angina and atrial fibrillation.[1] Its development has since been discontinued. The primary mechanism of action of YM-758 is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the heart.[1] This current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling the heart rate. By inhibiting this current, YM-758 was designed to selectively lower the heart rate and reduce myocardial oxygen consumption.[1]

This technical guide provides a comprehensive overview of the available information on YM-758, including its mechanism of action, pharmacokinetic profile, and the general experimental methodologies relevant to its development for atrial fibrillation. Due to the discontinued status of the drug, publicly available quantitative efficacy data from preclinical and clinical studies in atrial fibrillation are limited.

Mechanism of Action: Targeting the "Funny" Current (If)

YM-758 is classified as an HCN channel blocker.[1] These channels are integral to the pacemaking activity of the sinoatrial (SA) node, the heart's natural pacemaker. The "funny" current (If) carried by HCN channels is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of an action potential. This inward current leads to a slow diastolic depolarization, which, upon reaching the threshold, triggers the next action potential.

In the context of atrial fibrillation, a condition characterized by rapid and irregular atrial activation, reducing the heart rate is a key therapeutic strategy. By inhibiting HCN channels, YM-758 would decrease the slope of diastolic depolarization in SA node cells, leading to a reduction in heart rate. The specificity of this mechanism allows for heart rate reduction without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure, which is a potential advantage over other rate-controlling agents.

Below is a diagram illustrating the proposed signaling pathway of HCN channel inhibition.

Caption: Signaling pathway of HCN channel modulation and inhibition by YM-758.

Pharmacological Profile

While specific efficacy data is scarce, some information on the metabolism and pharmacokinetics of YM-758 is available.

Metabolism

In vitro studies using human liver microsomes have shown that YM-758 is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways are oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. There appears to be no significant species difference in the metabolism of YM-758.

The potential for drug-drug interactions has also been investigated. The Ki values of YM-758 for the metabolism of midazolam, nifedipine, and metoprolol (substrates for CYP3A4 and CYP2D6) were found to be relatively high (59 to 340 µM), suggesting a low potential for YM-758 to inhibit these enzymes at therapeutic concentrations. However, the metabolism of YM-758 itself can be inhibited by strong inhibitors of CYP2D6 (like quinidine) and CYP3A4 (like ketoconazole).

Pharmacokinetics

Pharmacokinetic profiles of YM-758 have been investigated in mice, rats, rabbits, dogs, and monkeys. These studies have provided information on the absorption, distribution, metabolism, and excretion of the compound in different species. After oral administration of radiolabeled YM-758 in nonalbino rats, extensive accumulation and long-term retention of radioactivity were observed in the eyeballs and thoracic aorta.[1]

Experimental Protocols for Evaluating HCN Channel Inhibitors in Atrial Fibrillation

Due to the lack of published studies with detailed experimental protocols for YM-758, this section outlines general methodologies that are typically employed to evaluate the efficacy of a novel HCN channel inhibitor for atrial fibrillation.

In Vitro Electrophysiology

-

Patch-Clamp on Sinoatrial Node Cells: To characterize the direct effect of the compound on the If current, whole-cell patch-clamp recordings are performed on isolated sinoatrial node cells from animal models (e.g., rabbit, mouse). This allows for the determination of the IC50 value, which is the concentration of the drug that inhibits 50% of the If current.

-

Action Potential Recordings in Atrial Myocytes: To assess the effect of the compound on the electrophysiological properties of atrial muscle, action potentials are recorded from isolated atrial myocytes. This can reveal any off-target effects on other ion channels that are important for the atrial action potential duration and shape.

Preclinical In Vivo Models of Atrial Fibrillation

-

Canine Sterile Pericarditis Model: This model involves inducing sterile pericarditis in dogs, which leads to atrial structural and electrical remodeling, making them susceptible to atrial fibrillation. The efficacy of the test compound in preventing the induction or reducing the duration of AF can be evaluated.

-

Rapid Atrial Pacing Model: In larger animals like goats or pigs, rapid atrial pacing for several weeks can induce sustained atrial fibrillation. The test compound can be administered to assess its ability to convert AF to sinus rhythm or to control the ventricular rate during AF.

-

Vagal Stimulation or Acetylcholine-Induced AF Model: In smaller animals like rats or rabbits, AF can be induced by vagal nerve stimulation or infusion of acetylcholine. This model is useful for screening compounds that may prevent the onset of AF.

The following diagram illustrates a general experimental workflow for testing a novel compound for atrial fibrillation.

Caption: General experimental workflow for the development of an anti-arrhythmic drug.

Summary and Future Perspectives

YM-758 is an HCN channel inhibitor that was investigated for the treatment of atrial fibrillation. Its mechanism of action, focused on reducing heart rate by modulating the "funny" current in the sinoatrial node, represents a targeted approach to rate control in atrial fibrillation. While some data on its metabolism and pharmacokinetics are available, a comprehensive understanding of its efficacy and safety in the context of atrial fibrillation is limited due to the discontinuation of its development.

The reasons for the discontinuation of YM-758's development are not publicly disclosed but could be related to a variety of factors, including insufficient efficacy, unfavorable safety profile, or strategic business decisions. The development of anti-arrhythmic drugs is notoriously challenging, with a high attrition rate in clinical trials.

For researchers and drug development professionals, the story of YM-758 highlights the importance of the HCN channel as a therapeutic target for cardiovascular diseases. While YM-758 did not reach the market, the concept of specific heart rate reduction through If inhibition has been validated by the approval of other drugs like ivabradine for heart failure and stable angina. Further research into the development of HCN inhibitors with improved efficacy and safety profiles for atrial fibrillation remains a promising area of investigation. Understanding the challenges faced by compounds like YM-758 can provide valuable lessons for the design and development of the next generation of anti-arrhythmic therapies.

References

In-Depth Technical Guide to YM-758 Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-758 monophosphate is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" (If) current. By selectively targeting the If current in the sinoatrial node, YM-758 monophosphate effectively reduces heart rate with a strong and specific activity. This mechanism of action makes it a promising therapeutic agent for circulatory system diseases such as angina pectoris, myocardial infarction, and congestive heart failure. This technical guide provides a comprehensive overview of the core properties of YM-758 monophosphate, including its physicochemical characteristics, mechanism of action, metabolic pathways, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development.

Physicochemical Properties

YM-758 monophosphate, with the chemical name (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, possesses the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C26H35FN3O8P | PubChem |

| Molecular Weight | 567.5 g/mol | PubChem |

| Chemical Structure | See Figure 1 | ResearchGate |

Figure 1: Chemical Structure of YM-758 Monophosphate.

Mechanism of Action and Signaling Pathway

YM-758 monophosphate is a selective inhibitor of the If current, which plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. By inhibiting this current, YM-758 monophosphate slows the rate of diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate.[1][2] This targeted action on the heart's natural pacemaker allows for heart rate reduction without significant effects on other cardiovascular parameters.

The following diagram illustrates the signaling pathway of the cardiac pacemaker potential and the point of intervention for YM-758 monophosphate.

Metabolism and Pharmacokinetics

Metabolic Pathways

In vivo studies in mice, rats, rabbits, dogs, and monkeys have shown that YM-758 undergoes extensive metabolism.[1][2] The primary metabolic pathways are consistent across species and involve:

-

Hydroxylation

-

Oxidation followed by hydration

-

Amide hydrolysis

-

O-demethylation followed by sulfate or glucuronide conjugation [1]

The in vitro metabolism of YM-758 is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

The metabolic scheme of YM-758 in rats is depicted in the following diagram.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species. The absolute bioavailability of YM-758 has been reported to be between 7.5% and 16.6% in rats and between 16.1% and 22.0% in dogs. A summary of available pharmacokinetic parameters is presented below.

| Species | Route | Dose | Bioavailability (%) | Cmax | Tmax | AUC | t1/2 | Clearance | Vd | Source |

| Rat | Oral | - | 7.5 - 16.6 | N/A | N/A | N/A | N/A | N/A | N/A | Request PDF |

| Dog | Oral | - | 16.1 - 22.0 | N/A | N/A | N/A | N/A | N/A | N/A | Request PDF |

N/A: Data not publicly available.

Experimental Protocols

In Vivo Oral Administration in Rats

The following is a general protocol for the oral administration of YM-758 monophosphate to rats for metabolic studies, based on available literature.[1]

Detailed Steps:

-

Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

-

Dosing Suspension Preparation: YM-758 monophosphate is suspended in a 0.5% (w/v) aqueous solution of methylcellulose to the desired concentration.

-

Administration: The suspension is administered orally to the rats via gavage.

-

Sample Collection:

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified time intervals.

-

Bile: For biliary excretion studies, rats undergo bile duct cannulation prior to administration, and bile is collected.

-

Blood: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points.

-

-

Sample Processing and Analysis:

Pharmacodynamics

While it is established that YM-758 monophosphate is a potent If channel inhibitor, specific quantitative pharmacodynamic data, such as IC50 or EC50 values for If channel inhibition and dose-response relationships for heart rate reduction, are not available in the public domain.

Safety and Toxicology

Comprehensive safety and toxicology data for YM-758 monophosphate are not publicly available. Standard preclinical safety and toxicology evaluations for a cardiovascular drug would typically include in vitro assessments of off-target effects and in vivo studies in at least two species (one rodent, one non-rodent) to evaluate for potential adverse effects on major organ systems.

Conclusion